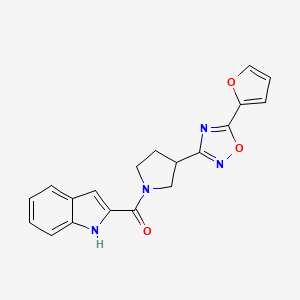![molecular formula C18H17N5O2 B2393905 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 2034273-16-8](/img/structure/B2393905.png)
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is a complex organic molecule. It contains a morpholino group, a dihydro-pyrrolopyrimidine group, a carbonyl group, and a benzonitrile group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine ring, the attachment of the morpholino group, and the formation of the carbonyl and benzonitrile groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrrolopyrimidine is a bicyclic structure, and the presence of the morpholino group suggests a third ring. The carbonyl and benzonitrile groups are likely attached to different parts of this core structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction. The benzonitrile group might undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would influence properties such as its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
This compound is synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/ N-acylation/decarboxylation/dehydration process . This process is efficient, atom economical, and selective, making it highly useful in various fields of science and technology .
Synthesis of Polyheterocyclic Compounds
The compound is used in the synthesis of new polyheterocyclic compounds. These compounds are synthesized using toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating .
Antitumor Activities
Some derivatives of this compound have shown promising antitumor activities against various cancer cell lines. For example, compound 11 showed good antitumor potency for A549, PC-3 and MCF-7 cell lines .
Inhibition of PI3Kα/mTOR Kinases
The compound and its derivatives have been evaluated for their inhibitory activities against PI3Kα and mTOR kinases. These kinases are often overexpressed in cancer, and their inhibition can lead to the suppression of tumor growth .
Hedgehog Signaling Pathway Inhibitors
Some derivatives of this compound have been designed as inhibitors of the hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, tissue polarity, and cell proliferation.
Synthesis of Complex Polyheterocycles
The compound is used in the synthesis of complex polyheterocycles . These complex structures have high interest in medicinal chemistry due to their potential biological activities.
Design of Novel Anticancer Agents
The compound is used in the design and synthesis of novel anticancer agents. Some of these agents have shown moderate to excellent cytotoxicity against various cancer cell lines .
Development of Dual PI3Kα/mTOR Inhibitors
The compound and its derivatives have been used in the design, synthesis, and biological evaluation of novel dual PI3Kα/mTOR inhibitors . These inhibitors can simultaneously block two key signaling pathways in cancer cells, potentially leading to more effective cancer treatments.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibitReceptor-interacting protein kinase 1 (RIPK1) , a key regulator in necroptosis and inflammation, and Ataxia telangiectasia and Rad3-related (ATR) kinase , a key protein in the DNA damage response. These targets play crucial roles in cell survival and death, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds have been shown to bind effectively to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the induction of necroptosis and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By blocking RIPK1, the compound prevents the initiation of this pathway, potentially leading to reduced inflammation and cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound may also have favorable ADME properties.
Result of Action
The inhibition of RIPK1 by this compound could lead to potent anti-necroptotic activity in both human and mouse cellular assays . This could result in reduced inflammation and cell death, which could be beneficial in the treatment of diseases where these processes are dysregulated .
Propiedades
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNDYTUQWXMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



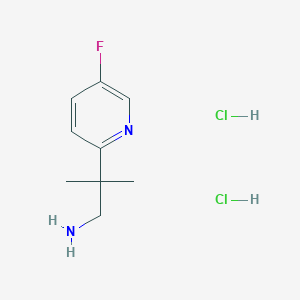
![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)
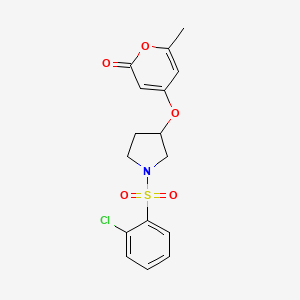
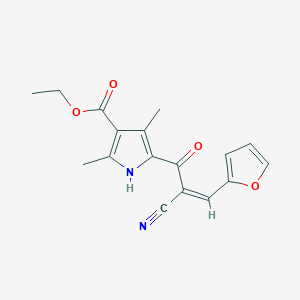

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)
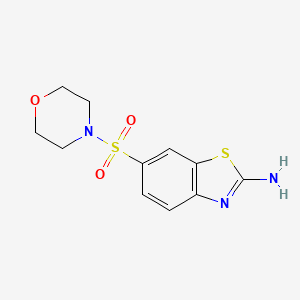
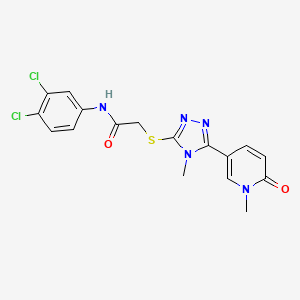

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)
